3-(2-bromophenyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]propanamide
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Overview
Description
3-(2-bromophenyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]propanamide is a complex organic compound that features a bromophenyl group, a thiadiazole ring, and a piperidine moiety
Mechanism of Action
Target of Action
The compound “3-(2-bromophenyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]propanamide” is a complex organic molecule that contains a thiadiazole ring . Thiadiazoles are a sub-family of azole compounds, which are five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms . These compounds are often used in medicinal chemistry due to their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-bromophenyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]propanamide typically involves multiple steps. One common approach is to start with the bromination of a phenyl ring to introduce the bromine atom. This is followed by the formation of the thiadiazole ring through cyclization reactions involving sulfur and nitrogen sources. The piperidine ring is then introduced via nucleophilic substitution reactions. Finally, the propanamide group is attached through amide bond formation reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, industrial methods may employ more cost-effective reagents and catalysts to reduce production costs .
Chemical Reactions Analysis
Types of Reactions
3-(2-bromophenyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The bromine atom on the phenyl ring can be substituted with other groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
3-(2-bromophenyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]propanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with unique properties, such as polymers and catalysts
Comparison with Similar Compounds
Similar Compounds
- 3-(2-chlorophenyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]propanamide
- 3-(2-fluorophenyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]propanamide
- 3-(2-iodophenyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]propanamide
Uniqueness
The uniqueness of 3-(2-bromophenyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]propanamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromine atom can enhance the compound’s reactivity and binding affinity compared to its chloro, fluoro, and iodo analogs .
Properties
IUPAC Name |
3-(2-bromophenyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrN4OS/c17-14-4-2-1-3-12(14)5-6-16(22)19-13-7-9-21(10-8-13)15-11-18-23-20-15/h1-4,11,13H,5-10H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAHUXYRSZBJOFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)CCC2=CC=CC=C2Br)C3=NSN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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